![molecular formula C14H9Cl3O2 B12293691 1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)
1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 is a synthetic compound primarily used in scientific research. It is characterized by its unique structure, which includes multiple chlorine atoms and a phenylethanone group. This compound is often utilized in proteomics research due to its stable isotope labeling properties .
Preparation Methods
The synthesis of 1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenol and 5-chloro-2-phenylethanone.
Reaction Conditions: The reaction typically involves the use of solvents like acetone and dichloromethane.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under reflux conditions to ensure complete conversion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 has a wide range of applications in scientific research:
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, altering their activity and function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 can be compared with other similar compounds:
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2: This compound is a deuterated analog of this compound and is used in similar research applications.
Properties
Molecular Formula |
C14H9Cl3O2 |
|---|---|
Molecular Weight |
315.6 g/mol |
IUPAC Name |
1-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3 |
InChI Key |
RVZFFCSCPXYAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



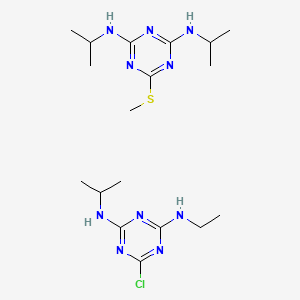
![2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)
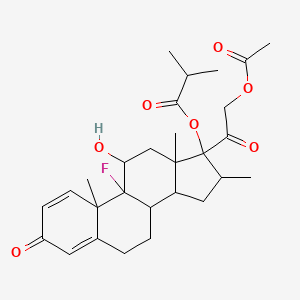
![1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-, (aS)-](/img/structure/B12293635.png)
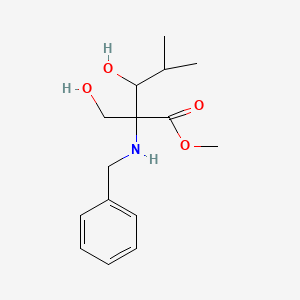
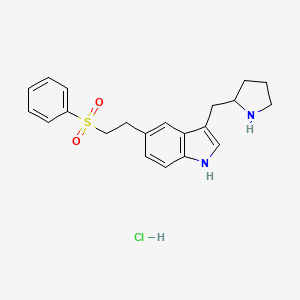
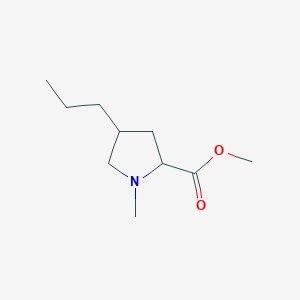
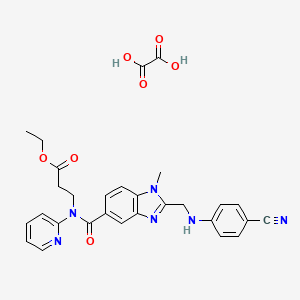
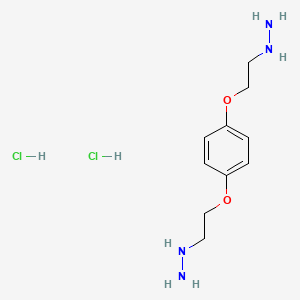

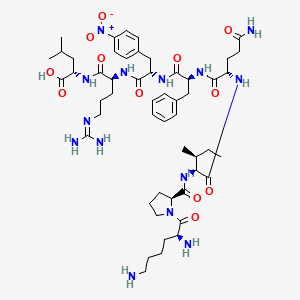

![(2R)-N'-[5-[(E)-2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B12293692.png)
